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Introduction

The succinate receptor 1 (SUCNRL1), formerly known as G protein-coupled receptor 91
(GPR91), is a Class A G protein-coupled receptor (GPCR) that has emerged as a critical
sensor of metabolic stress.[1][2] Succinate, a key intermediate in the mitochondrial
tricarboxylic acid (TCA) cycle, is its endogenous ligand.[1][3] Under normal physiological
conditions, succinate's role is primarily intracellular. However, during states of metabolic stress
such as hypoxia, ischemia, or inflammation, succinate accumulates and is released into the
extracellular space.[4][5][6] Extracellular succinate then acts as a signaling molecule, or
"alarmin," by activating SUCNRZ1, thereby modulating a wide array of physiological and
pathological processes.[1][4]

The receptor was first identified as an orphan receptor, GPR91, in 2001 through an expressed
sequence tag data mining strategy.[4][7] A landmark 2004 study de-orphanized the receptor by
identifying succinate as its specific ligand, leading to its renaming as SUCNRL1.[4][7] This
discovery established a direct link between cellular metabolism and GPCR signaling, opening
new avenues for research into metabolic diseases, inflammation, and hypertension.[8][9]
SUCNRL is expressed in various tissues and cell types, including the kidneys, liver, adipose
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tissue, retina, hematopoietic progenitor cells, and immune cells like macrophages and dendritic
cells.[2][3][7]

Signaling Pathways

SUCNRL is a pleiotropic receptor, capable of coupling to multiple G protein families, primarily
the Gg/11 and Gi/o pathways.[2][5][10] The specific pathway activated is often dependent on
the cell type and the concentration of succinate.[5]

Gg/11-Mediated Pathway

Activation of the Gg/11 pathway is a prominent signaling cascade for SUCNRZ1.[10][11] Upon
succinate binding, the Gaq subunit activates phospholipase C(3 (PLCp).[5][11] PLCP then
cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 diffuses through the cytoplasm
and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored
calcium (Ca2*) into the cytosol.[5][11] The subsequent increase in intracellular calcium, along
with DAG, activates various isoforms of protein kinase C (PKC), which phosphorylate
downstream targets to elicit cellular responses like cytokine production and cell migration.[5]
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Caption: SUCNR1 Gg/11-mediated signaling pathway.
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Gilo-Mediated Pathway

In addition to Gq coupling, SUCNR1 can also signal through the pertussis toxin-sensitive Gi/o
pathway.[10] When activated, the Gai subunit inhibits the enzyme adenylyl cyclase (AC),
leading to a decrease in intracellular levels of cyclic adenosine monophosphate (CAMP).[4] This
reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other
downstream effectors. In some cell types, such as human platelets, this Gi-mediated decrease
in cAMP is a key part of the cellular response.[4] The GBy subunits released upon Gi activation
can also independently trigger other signaling cascades, including the activation of the
mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated
kinases 1 and 2 (ERK1/2).[4]
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Caption: SUCNR1 Gi/o-mediated signaling pathway.

Physiological and Pathophysiological Roles

SUCNRL1 activation is implicated in a wide range of (patho)physiological conditions, acting as a

sensor for local metabolic stress.[1][4]

o Hypertension and Renal Function: SUCNR1 plays a significant role in blood pressure
regulation. In the kidney, elevated glucose or ischemic conditions lead to succinate
accumulation, which activates SUCNRL1 on the renal endothelium.[12] This triggers a
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signaling cascade involving nitric oxide and prostaglandin E2, ultimately causing the release
of renin from juxtaglomerular cells.[7][12] The resulting activation of the renin-angiotensin
system (RAS) leads to an increase in blood pressure, linking metabolic dysfunction directly
to hypertension.[4][7][13]

Inflammation and Immunity: Succinate acts as a pro-inflammatory signal by activating
SUCNRL1 on various immune cells.[6] For instance, it serves as a chemoattractant for
immature dendritic cells and modulates the function of macrophages.[7][14] In macrophages,
SUCNRL1 signaling can enhance the production of pro-inflammatory cytokines like IL-1[3,
contributing to inflammatory conditions such as rheumatoid arthritis and inflammatory bowel
disease.[8][15]

Retinal Angiogenesis: In the retina, ischemic conditions (retinopathy) lead to a pathological
increase in succinate levels.[4] This activates SUCNR1 on retinal ganglion cells, promoting
the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF),
which drives abnormal blood vessel growth—a hallmark of diabetic retinopathy and age-
related macular degeneration.[4][7][10]

Platelet Aggregation: SUCNRL1 is highly expressed in human platelets.[4] Its activation by
succinate can enhance platelet aggregation, suggesting a role in thrombosis, particularly in
metabolic disease states where circulating succinate levels may be elevated.[4][16]

Cardiac Hypertrophy: The receptor is expressed in cardiomyocytes, where its activation can
trigger hypertrophic gene expression through the ERK1/2 pathway.[4] This suggests that
SUCNR1 may contribute directly to cardiac remodeling and hypertrophy in addition to its
indirect effects via hypertension.[4]

Quantitative Data

The following tables summarize key quantitative data related to SUCNR1 activation and
expression.

Table 1: Ligand Affinity and Potency at SUCNR1
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. ECso/ICso0 /

Compound Assay Type Species K d Reference

: - 29 pM (pECso =
Succinate CcAMP Inhibition Human [16]

4.54)

] Calcium

Succinate o Human 17-56 uM [17]
Mobilization
cis-
- - 2.7 uM (pECso =
Epoxysuccinic CAMP Inhibition Human 5.57) [16]
acid (CESA) '
Calcium Lower potency

Maleate o Human ) [17]
Mobilization than succinate
Inhibition of

CHEMBL215346 .

] succinate- Human ICs0: 7 NM [18]
1 (Antagonist) ) o

induced activity
CHEMBL479032  [¥S]GTPyS

) o Human ICs0: 25 NnM [18]
4 (Antagonist) binding
CHEMBL539966  Dissociation

Human K_d: 560 nM [18]
3 Constant
CHEMBL543814  Dissociation

Human K_d: 990 nM [18]

0 Constant

Table 2: Succinate Concentrations in Biological Fluids
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Concentration

Condition Species Fluid Reference
Range
6.1 pM to 23.5
Healthy Human Blood/Plasma M [19]
H
Healthy Human Blood/Plasma 2-30 uM [17]
Hypertension Elevated vs.
Rat Blood [13]
(SHR) controls
Type 2 Diabetes Elevated vs.
Mouse Blood [13]
(db/db) controls
_ Elevated vs.
Obesity (ob/ob) Mouse Blood [13]
controls

No significant
Hypertension Human Blood elevation vs. [13]
controls

No significant
Type 2 Diabetes Human Blood elevation vs. [13]

controls

Key Experimental Methodologies

Investigating SUCNRL1 function requires robust and specific assays. The methodologies for two
common in vitro assays are detailed below.

Calcium Mobilization Assay

This is the primary method for assessing Gg-mediated SUCNRL1 activation. The assay
measures the transient increase in intracellular calcium concentration following receptor
stimulation.[11]

Principle: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.qg.,
Fluo-4 AM, Fura-2 AM).[11][20] When succinate or an agonist binds to the receptor, the Gq
pathway is activated, leading to IP3-mediated calcium release from the endoplasmic reticulum.
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[11] The dye binds to the released Ca?*, causing a significant increase in its fluorescence
intensity, which is measured over time using a fluorometer, such as a FlexStation.[11][20][21]

Detailed Protocol:
e Cell Culture and Plating:
o Culture HEK293 or CHO-K1 cells stably or transiently expressing human SUCNR1.

o Seed the cells (e.g., 25,000 to 100,000 cells/well) into black-walled, clear-bottom 96-well
plates and incubate overnight to allow for adherence.[20][21]

e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 3 Assay
dye or Fura-2 AM) in a physiological salt solution (e.g., Krebs or Hank's Balanced Salt
Solution) with 20 mM HEPES.[20][21] Probenecid (2.5 mM) may be included to prevent
dye leakage from the cells.[21]

o Aspirate the culture medium from the wells and add 100 pL of the dye loading buffer.
o Incubate the plate for 30-60 minutes at 37°C in the dark.[21]
e Compound Preparation:

o Prepare a 5X or 10X stock solution of succinate (agonist) or test compounds
(agonists/antagonists) in the assay buffer.

e Fluorescence Measurement:

[¢]

Place the cell plate into a fluorescence microplate reader (e.g., FlexStation II/1lI).

Establish a stable baseline fluorescence reading for approximately 15-20 seconds.[21]

o

[e]

Using the instrument's integrated fluidics, add the agonist/compound solution to the wells.

o

Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 1-3
minutes to capture the transient calcium peak.[21]
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o Data Analysis:

o The response is typically quantified as the peak fluorescence intensity minus the baseline
reading.

o For dose-response curves, plot the response against the logarithm of the agonist
concentration and fit to a four-parameter logistic equation to determine the ECso.
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Preparation

1. Plate SUCNR1-expressing
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:
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:
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at 37°C

5. Place plate in
Fluorometer (FlexStation)

6. Measure baseline
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7. Add Succinate/Agonist

8. Measure fluorescence
kinetics (1-3 min)

9. Calculate Peak Response
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10. Plot Dose-Response Curve
and determine ECso
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Caption: Experimental workflow for a calcium mobilization assay.
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CAMP Inhibition Assay

This assay is used to measure Gi-mediated SUCNRL1 activation by quantifying the inhibition of
cAMP production.

Principle: Cells expressing SUCNR1 are first stimulated with an agent that raises intracellular
cAMP levels, typically forskolin, which directly activates adenylyl cyclase. The cells are then co-
incubated with a SUCNR1 agonist. If SUCNRL1 activates the Gi pathway, it will inhibit adenylyl
cyclase, leading to a reduction in the forskolin-induced cAMP accumulation.[4] The amount of
cAMP produced is then measured, often using a competitive immunoassay format like ELISA
or HTRF (Homogeneous Time-Resolved Fluorescence).[14]

Detailed Protocol:
e Cell Culture:

o Culture SUCNR1-expressing cells in appropriate flasks or plates until they reach ~80-90%
confluency.

e Cell Stimulation:

o Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase
(PDE) inhibitor like IBMX or rolipram to prevent cCAMP degradation.

o Aliquot cells into a 96-well plate.
o Add varying concentrations of the SUCNR1 agonist (e.g., succinate).

o Add a fixed concentration of forskolin (e.g., 1-10 uM) to all wells (except negative controls)
to stimulate cAMP production.

o Incubate for 15-30 minutes at room temperature or 37°C.
e Cell Lysis and cAMP Detection:

o Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit
(e.g., Cayman Chemical cAMP Select ELISA Kit).[14]
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o Perform the competitive immunoassay:
» Cell lysate (containing cCAMP) is added to a plate pre-coated with a capture antibody.

» A fixed amount of cCAMP tracer (e.g., CAMP conjugated to an enzyme or fluorophore) is
added.

» The sample cAMP and the tracer compete for binding to the antibody. The signal from
the tracer is inversely proportional to the amount of cCAMP in the sample.

o Data Analysis:
o Generate a standard curve using known concentrations of CAMP.
o Calculate the cAMP concentration in each sample from the standard curve.

o Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist
concentration to determine the ECso for inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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